N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Catalog No.
S834038
CAS No.
1208083-02-6
M.F
C10H7BrClN3
M. Wt
284.54g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-bromophenyl)-2-chloropyrimidin-4-amine

CAS Number

1208083-02-6

Product Name

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

IUPAC Name

N-(3-bromophenyl)-2-chloropyrimidin-4-amine

Molecular Formula

C10H7BrClN3

Molecular Weight

284.54g/mol

InChI

InChI=1S/C10H7BrClN3/c11-7-2-1-3-8(6-7)14-9-4-5-13-10(12)15-9/h1-6H,(H,13,14,15)

InChI Key

PPJNGASJYDQDDU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC2=NC(=NC=C2)Cl

N-(3-bromophenyl)-2-chloropyrimidin-4-amine (CAS: 1208083-02-6) is an orthogonally functionalized building block utilized in the synthesis of complex heterocycles, particularly kinase inhibitors. It features a reactive 2-chloropyrimidine core optimized for nucleophilic aromatic substitution (SNAr) and a 3-bromophenyl moiety that serves as a distinct handle for palladium-catalyzed cross-coupling. By providing two chemically distinct reactive sites, this pre-formed intermediate allows procurement teams and synthetic chemists to bypass early-stage regioselectivity bottlenecks and directly access advanced multi-step functionalization workflows [1].

Research Fit

Orthogonal C2-Cl and C3′-Br reactivity enables controlled sequential derivatization for library synthesis.
Pre-installed meta-bromo substituent supports cross-coupling diversification without additional halogenation steps.
Consistent high-purity supply reduces re-purification burden in sensitive medicinal chemistry workflows.

Attempting to substitute this specific compound with an in-house synthesis from 2,4-dichloropyrimidine and 3-bromoaniline introduces measurable process inefficiencies. The crude reaction yields a mixture of the desired 2-chloro-4-amino and the undesired 4-chloro-2-amino regioisomers, necessitating chromatographic separation and causing yield attrition [1]. Furthermore, substituting with the closely related 3-chlorophenyl analog eliminates the orthogonal chemoselectivity of the molecule; the similar reactivity of the two chlorine atoms leads to competitive side reactions during cross-coupling, making the precise 3-bromo variant necessary for controlled, sequential elaboration [2].

Substitution Risk

Target: meta-bromo, C2-Cl substitution pattern
Para-bromo isomer may alter SNAr selectivity and product distribution, impacting library consistency.
Target: dual halogen handles
Des-bromo analog (2-chloro-N-phenylpyrimidin-4-amine) lacks C3′-Br handle, preventing sequential cross-coupling.
Target: C2-Cl activation for mild SNAr
Des-chloro analog (N-(3-bromophenyl)pyrimidin-4-amine) requires harsher activation and may change derivatization route.

Eliminating Regioselectivity Bottlenecks

Synthesizing N-(3-bromophenyl)-2-chloropyrimidin-4-amine in situ from 2,4-dichloropyrimidine and 3-bromoaniline results in a mixture of regioisomers. The 4-position is more reactive, but the 2-amino-4-chloro byproduct is invariably formed. Procuring the pre-purified compound eliminates this bottleneck. Studies on related 2,4-dichloropyrimidine aminations show that crude reactions yield a 4:1 to 6:1 ratio of isomers, necessitating chromatographic separation that reduces recoverable yield by 30-40% [1]. Procurement of the >97% pure target compound ensures immediate readiness for downstream functionalization without purification losses.

Evidence DimensionRegioisomer purification yield penalty
Target Compound DataProcured target compound (>97% purity)
Comparator Or BaselineIn-house synthesis from 2,4-dichloropyrimidine
Quantified DifferenceAvoids ~30-40% yield loss and multi-hour chromatographic separation
ConditionsStandard SNAr conditions (e.g., DIPEA, iPrOH, 80°C)

Direct procurement eliminates a costly, labor-intensive purification step, accelerating library synthesis and scale-up.

Orthogonal Chemoselectivity
Reported
Target >85% yield vs. para-bromo isomer ~70% yield (SNAr with piperidine)
Higher chemoselectivity supports cleaner library synthesis and reduces purification effort.
Model reaction conditions; verify with intended nucleophile.

Orthogonal Chemoselectivity for Sequential Coupling

A primary reason to select the 3-bromo variant over the 3-chloro analog (N-(3-chlorophenyl)-2-chloropyrimidin-4-amine) is the orthogonal reactivity of the halogens. The 2-chloropyrimidine site is highly active for SNAr, while the 3-bromophenyl site is primed for palladium-catalyzed cross-coupling. Attempting sequential couplings on a dichloro-analog often leads to competitive oxidative addition, reducing chemoselectivity to <70%. In contrast, the distinct bond dissociation energies of the C-Cl (pyrimidine) and C-Br (phenyl) bonds allow for >95% selective functionalization at the 2-position, followed by quantitative Pd-catalyzed coupling at the 3-bromo site [1].

Evidence DimensionChemoselectivity in sequential functionalization
Target Compound Data2-chloro / 3-bromo system (Target Compound)
Comparator Or Baseline2-chloro / 3-chloro system (Analog)
Quantified Difference>95% selectivity for target vs. <70% selectivity for the dichloro analog
ConditionsSequential SNAr (amine nucleophile) followed by Suzuki-Miyaura coupling

Orthogonal reactivity prevents the formation of complex byproduct mixtures, ensuring high overall yields in multi-step scaffold elaboration.

LogP & Solubility Profile
Class-level
Computed logP 3.28 (vs. 2.15 des-bromo, 2.45 des-chloro); solubility ~12 μg/mL (vs. ~45 μg/mL des-bromo)
May support cell permeability considerations for intracellular target engagement assays.
Class-level inference from computed properties; validate experimentally.

Vector Alignment for Hydrophobic Kinase Pockets

When designing ATP-competitive kinase inhibitors, the substitution pattern on the aniline ring dictates the trajectory of subsequent functional groups. The meta-bromo substitution of N-(3-bromophenyl)-2-chloropyrimidin-4-amine directs downstream groups at a ~120° angle relative to the amine linker. This trajectory is frequently required to access deep hydrophobic back-pockets in kinases like mutant EGFR or ALK. Substituting with the para-bromo analog shifts this vector to ~180°, which can induce steric clashes with the kinase hinge region, frequently resulting in a 10- to 100-fold drop in binding affinity for Type II inhibitors [1].

Evidence DimensionSubstituent projection angle and typical affinity impact
Target Compound Data3-bromo (meta) substitution (~120° vector)
Comparator Or Baseline4-bromo (para) substitution (~180° vector)
Quantified DifferenceMeta substitution maintains pocket access; para substitution often causes 10-100x affinity loss due to steric clash
ConditionsStructure-Activity Relationship (SAR) modeling for Type II kinase inhibitors

Procuring the meta-substituted building block is structurally essential for synthesizing inhibitors that correctly align with deep kinase binding pockets.

Kinase Inhibition Context
Class-level
Analog PD 158780 (meta-bromo): IC50 0.08 nM vs. para-bromo isomer ~0.8 nM in EGFR assay
Meta-bromo position may facilitate ATP-site engagement in kinase inhibitor design.
Based on pyrido[3,4-d]pyrimidine scaffold; requires validation in target scaffold.
Purity Specification
Specification review
Certified ≥98% (typical 99.2%) vs. des-bromo analog typical 95%; reported lot consistency <0.5% CV
Higher purity may reduce re-purification needs and assay interference from contaminating side-products.
Supplier CoA; verify lot-specific purity before sensitive biological assays.

Sequential SNAr/Suzuki Library Synthesis

Due to the orthogonal reactivity established in Section 3, this compound is ideal for generating libraries of 2,4-disubstituted pyrimidines. The 2-position can be rapidly diversified via amine displacement, while the 3-bromo group is subsequently coupled with various boronic acids without competitive side reactions [1].

Type II Kinase Inhibitor Scaffold Development

Leveraging the precise ~120° vector alignment of the meta-bromo substituent, this building block is heavily utilized in synthesizing ATP-competitive inhibitors. It allows chemists to accurately target deep hydrophobic back-pockets in kinases such as mutant EGFR and ALK, avoiding the steric clashes associated with para-substituted analogs [2].

Process-Scale Diaryl Amine Synthesis

By procuring the pre-purified regioisomer, process chemists can bypass the 30-40% yield attrition associated with early-stage pyrimidine amination. This makes the compound a highly efficient starting material for the scaled-up manufacturing of complex diaryl amine active pharmaceutical ingredients (APIs) [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential Derivatization for Kinase Libraries
Orthogonal reactive handles (C2-Cl SNAr, C3′-Br cross-coupling)
SNAr selectivity and cross-coupling efficiency in building block derivatization
Intracellular Target Engagement Studies
Lipophilic character supporting membrane permeability for cell-based assays
Permeability assessment in target engagement assays under assay conditions
CXCR2 Antagonist Probe Development
Meta-bromo substituent as ATP-site mimetic for inhibitor design
Binding affinity and selectivity in CXCR2 β-arrestin recruitment assays
Covalent Warhead Installation
C2-Cl as an activated site for mild nucleophilic warhead attachment
Reactivity of C2 position with amine nucleophiles and subsequent warhead integration

XLogP3

3.7

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